
(2-Chloro-3-nitrophenyl)methanol
Vue d'ensemble
Description
“(2-Chloro-3-nitrophenyl)methanol” is a chemical compound with the linear formula C7H6ClNO3 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “(2-Chloro-3-nitrophenyl)methanol” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of (2-nitrophenyl)methanol derivatives, which were evaluated for their inhibitory effects against PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-nitrophenyl)methanol” consists of a benzene ring substituted with a chloro group at the 2-position and a nitro group at the 3-position. The benzene ring is also attached to a methanol group .Chemical Reactions Analysis
“(2-Chloro-3-nitrophenyl)methanol” can participate in various chemical reactions. For instance, it has been used as a starting material in the synthesis of heterocyclic compounds . It can also undergo nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Anti-Biofilm Activity
Compounds based on the (2-nitrophenyl)methanol scaffold, similar to “(2-Chloro-3-nitrophenyl)methanol”, have shown promise as inhibitors of PqsD, an enzyme crucial for cell-to-cell communication in Pseudomonas aeruginosa. This application is significant in disrupting biofilm formation and could be a potential target for antimicrobial treatments .
Synthesis of Aryloxy Nitroaniline Derivatives
Studies have detailed the synthesis of aryloxy nitroaniline derivatives from chloro-nitroaniline precursors, which could imply that “(2-Chloro-3-nitrophenyl)methanol” may serve as a precursor in similar synthetic pathways for producing compounds with various applications in dyes, pigments, and pharmaceuticals .
3. Enzyme Inhibition for Signal Molecule Biosynthesis The structural scaffold of “(2-Chloro-3-nitrophenyl)methanol” suggests its potential use in the inhibition of enzymes involved in signal molecule biosynthesis, which is crucial in quorum sensing and microbial pathogenicity .
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPJIDJALBRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568747 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-nitrophenyl)methanol | |
CAS RN |
89639-98-5 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)

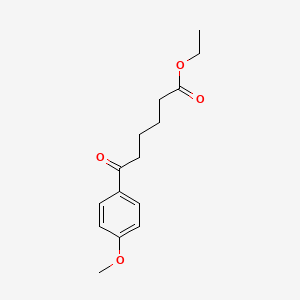
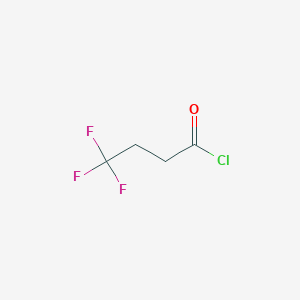
![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
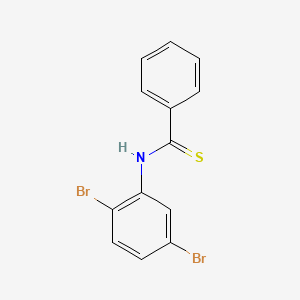

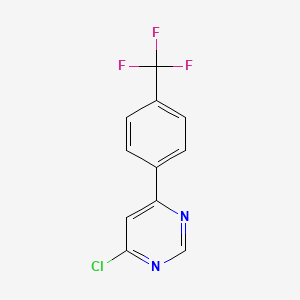

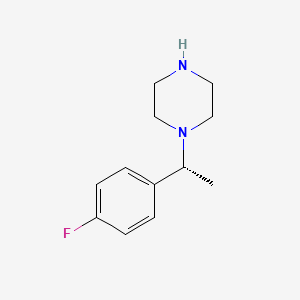
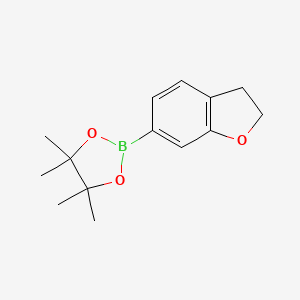


![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)